3-(4-fluorophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBLEPUUKYKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine-2,5-Dione Precursors
The foundational method involves alkylation of the succinimide core using 4-fluorophenyl-containing reagents. A modified protocol derived from Ambeed’s benzylation procedure demonstrates this approach:
Procedure :
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Substrate Preparation : 2,5-Pyrrolidinedione (25.2 mmol) is dissolved in anhydrous DMF under nitrogen.
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Base Addition : Potassium carbonate (30.3 mmol) is introduced to deprotonate the succinimide nitrogen.
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Electrophilic Substitution : 4-Fluorobenzyl bromide (25.2 mmol) is added dropwise at 55°C, facilitating nucleophilic attack at the nitrogen center.
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Workup : The mixture is quenched with water, precipitating the product, which is filtered and recrystallized from ethanol.
Key Data :
This method’s moderate yield stems from competing O-alkylation and steric hindrance from the 4-fluorophenyl group. Optimization studies suggest that substituting DMF with polar aprotic solvents like acetonitrile improves regioselectivity.
Cyclization Strategies via Functionalized Intermediates
Coumarin-Based Ring Construction
A novel method from PMC utilizes 3-substituted coumarins as precursors for one-pot pyrrolidine-2,5-dione synthesis:
Mechanism :
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Michael Addition : 3-(4-Fluorophenyl)coumarin reacts with nitromethane, forming a nitronate intermediate.
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Nef Reaction : Acidic hydrolysis converts the nitronate to a carbonyl group.
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Cyclorearrangement : Spontaneous cyclization yields the target compound.
Optimized Conditions :
This approach eliminates solvent use and reduces energy input, aligning with green chemistry principles. The coumarin starting material can be synthesized via Pechmann condensation of 4-fluorophenol with β-keto esters.
Advanced Microwave-Assisted Synthesis
Accelerated Alkylation Under Microwave Irradiation
Building on Ambeed’s microwave protocol for N-benzylation, adaptation for 4-fluorophenyl incorporation achieves superior efficiency:
Procedure :
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Reagent Mixing : 2,5-Pyrrolidinedione, 4-fluorobenzyl chloride, and K₂CO₃ are combined without solvent.
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Microwave Exposure : Irradiated at 300 W (60–65°C) for 4 minutes.
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Purification : Crude product is extracted with dichloromethane and chromatographed on silica gel.
Performance Metrics :
Microwave irradiation enhances reaction kinetics by improving dipole polarization, particularly beneficial for electron-deficient aryl halides like 4-fluorobenzyl derivatives.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot-scale studies demonstrate that transferring the microwave method to continuous flow systems enhances reproducibility:
Key Modifications :
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Catalyst : Immobilized K₂CO₃ on mesoporous silica minimizes base handling.
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Residence Time : 8 minutes at 70°C.
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Output : 1.2 kg/h with 92% yield.
Economic Analysis :
| Metric | Value |
|---|---|
| Raw Material Cost | $28/kg |
| Energy Consumption | 15 kWh/kg |
This system reduces waste generation by 40% compared to batch processes, addressing industrial sustainability goals.
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Alkylation | 57 | 98 | Moderate | Low |
| Coumarin Cyclization | 89 | 97 | High | High |
| Microwave-Assisted | 95 | 99 | High | Moderate |
The coumarin route excels in environmental metrics due to solvent-free conditions, while microwave synthesis offers the highest yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
The pharmacological profile of pyrrolidine-2,5-dione derivatives is highly dependent on substituents and linker groups. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The 4-fluorophenyl group enhances anticonvulsant activity compared to non-halogenated analogs, likely due to improved lipophilicity and membrane permeability .
- Linker Importance : Derivatives with methylene or propyl linkers (e.g., compound 4 in ) show higher potency than acetamide-linked analogs, suggesting flexibility impacts receptor interaction.
- Hybrid Structures : Combining pyrrolidine-2,5-dione with pyrazoline (e.g., compound S2 in ) improves anticancer activity, highlighting the value of multi-target designs.
Pharmacokinetic and Bioavailability Considerations
- Polar Surface Area (PSA) : Pyrrolidine-2,5-dione derivatives typically have a PSA < 140 Ų, aligning with Veber's rules for oral bioavailability . For example, this compound (PSA ≈ 55 Ų) is predicted to have favorable absorption compared to bulkier analogs.
- Rotatable Bonds : The rigid succinimide core minimizes rotatable bonds (<10), reducing metabolic degradation and enhancing half-life .
Toxicity and Selectivity
- Selectivity: Fluorinated derivatives generally exhibit higher selectivity for GABA-T or 5-HT1A receptors compared to non-fluorinated analogs, as seen in .
Research Findings and Data Tables
Table 1: Anticonvulsant Activity of Selected Derivatives
Table 2: Anticancer Activity of Hybrid Derivatives
Biological Activity
3-(4-Fluorophenyl)pyrrolidine-2,5-dione is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its pyrrolidine-2,5-dione core structure with a 4-fluorophenyl substitution, has shown promise in various therapeutic areas, including antitumor , anti-inflammatory , and antidepressant effects. The unique properties imparted by the fluorine atom in the para position of the phenyl ring enhance its stability and influence its interaction with biological targets.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Where the core pyrrolidine-2,5-dione framework is modified by the 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions, which may vary depending on the desired yield and purity. Common synthetic routes include:
- Formation of pyrrolidine-2,5-dione : Starting from appropriate precursors such as maleic anhydride.
- Substitution with 4-fluorophenyl group : Utilizing electrophilic aromatic substitution techniques.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that derivatives targeting serotonin receptors can inhibit tumor growth by modulating the tumor microenvironment and promoting apoptosis in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays. For instance, studies have shown that it can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The following table summarizes the anti-inflammatory activity of related compounds:
| Compound | Cytokine Inhibition (%) | Mechanism |
|---|---|---|
| Compound A | 85% (IL-6) | Direct inhibition of cytokine synthesis |
| Compound B | 77% (TNF-α) | Modulation of signaling pathways |
| This compound | Significant (exact %) not specified | Inhibition of pro-inflammatory pathways |
Antidepressant Properties
The antidepressant effects have been linked to the compound's interaction with serotonin receptors. Similar structures have demonstrated high affinity for both the 5-HT1A receptor and serotonin transporter (SERT), suggesting a potential mechanism for mood regulation . A comparative study showed that certain derivatives exhibited significant binding affinities that correlate with their antidepressant activity.
Case Studies and Research Findings
- Study on Serotonin Receptors :
- Anti-inflammatory Study :
Q & A
Q. What are the common synthetic routes for 3-(4-fluorophenyl)pyrrolidine-2,5-dione, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors (e.g., maleic anhydride derivatives) followed by fluorophenyl group introduction via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization : Use acidic (e.g., H₂SO₄) or basic conditions (e.g., KOH/ethanol) to form the pyrrolidine-2,5-dione core .
- Fluorophenyl Substitution : Employ Suzuki-Miyaura coupling or Ullmann reactions with 4-fluorophenylboronic acid under Pd catalysis . Optimization focuses on temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) to achieve >80% yield .
Q. Which analytical techniques are critical for characterizing this compound?
Advanced characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of fluorophenyl substitution (δ 7.2–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities; reported bond angles (C-N-C: 109.5°) validate pyrrolidine ring geometry .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) at the 4-position increases antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) .
- Ring Expansion : Replacing pyrrolidine with piperazine improves CNS penetration (logP reduction from 2.1 to 1.7) .
- Fluorine Positioning : Para-fluorine maximizes receptor binding (ΔG = −9.2 kcal/mol in docking studies) compared to ortho/meta isomers .
Q. What methodologies resolve contradictions in reported biological data for this compound?
Discrepancies in cytotoxicity (IC₅₀: 10–50 µM) arise from assay variability. Standardized approaches include:
- Dose-Response Validation : Use ≥3 cell lines (e.g., HeLa, MCF-7) with MTT assays under hypoxia-mimicking conditions .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to correlate in vitro activity with in vivo efficacy .
- Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins) to identify non-specific interactions .
Q. How does this compound behave under varying pH and temperature conditions?
Stability studies reveal:
- pH Sensitivity : Degrades rapidly at pH < 3 (t₁/₂: 2 h) due to lactam ring hydrolysis; stable at pH 7.4 (t₁/₂: >24 h) .
- Thermal Stability : Decomposes above 150°C (TGA data), requiring storage at −20°C under inert atmosphere .
- Solvent Effects : Solubility in DMSO (>50 mg/mL) facilitates in vitro assays, while aqueous solubility is limited (0.1 mg/mL) .
Q. What computational strategies predict the molecular targets of this compound?
In silico workflows include:
- Molecular Docking : Glide/SP protocols with GPCRs (e.g., 5-HT₂A) show high binding affinity (Ki: 12 nM) .
- Pharmacophore Modeling : Matches with NAD(P)H quinone oxidoreductase 1 (NQO1) active site features .
- MD Simulations : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD < 2 Å) .
Methodological Considerations
Q. How to design experiments for evaluating enantiomeric purity in synthesized batches?
- Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol) to separate enantiomers (α > 1.2) .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated CD curves to assign absolute configuration .
Q. What strategies mitigate byproduct formation during fluorophenyl group installation?
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc) to prevent di- or tri-substitution .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and minimize decomposition .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 209.21 g/mol | |
| LogP (Octanol/Water) | 2.1 | |
| Aqueous Solubility | 0.1 mg/mL (25°C) | |
| Melting Point | 158–160°C | |
| IC₅₀ (HeLa Cells) | 23.5 ± 2.1 µM |
| Synthetic Yield | Conditions | Reference |
|---|---|---|
| 85% | Pd(OAc)₂, K₂CO₃, DMF, 80°C, 12 h | |
| 72% | H₂SO₄, reflux, 6 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
